4-Fluoro-2-(pentan-2-yloxy)aniline
Overview
Description
4-Fluoro-2-(pentan-2-yloxy)aniline is an organic compound with the molecular formula C11H16FNO and a molecular weight of 197.25 g/mol. This compound is characterized by the presence of a fluoro group at the fourth position and a pentan-2-yloxy group at the second position on the aniline ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(pentan-2-yloxy)aniline can be achieved through several methods, including:
Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group (such as a halide) on an aromatic ring with a nucleophile. For instance, 4-fluoro-2-nitroaniline can be reacted with pentan-2-ol in the presence of a base to form this compound.
Suzuki–Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound can also be used to synthesize this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents include bases such as potassium carbonate or sodium hydroxide, and solvents like dimethyl sulfoxide or tetrahydrofuran.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(pentan-2-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate, and solvents such as ethanol or dimethyl sulfoxide, are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce aniline derivatives.
Scientific Research Applications
4-Fluoro-2-(pentan-2-yloxy)aniline is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(pentan-2-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to these targets, while the pentan-2-yloxy group can influence its solubility and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroaniline: Lacks the pentan-2-yloxy group, making it less hydrophobic.
2-(Pentan-2-yloxy)aniline: Lacks the fluoro group, affecting its reactivity and binding properties.
4-Fluoro-2-methoxyaniline: Contains a methoxy group instead of a pentan-2-yloxy group, influencing its solubility and reactivity.
Uniqueness
4-Fluoro-2-(pentan-2-yloxy)aniline is unique due to the combination of the fluoro and pentan-2-yloxy groups, which confer distinct chemical and physical properties. This combination enhances its utility in various applications, making it a valuable compound in scientific research and industrial processes .
Properties
IUPAC Name |
4-fluoro-2-pentan-2-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-3-4-8(2)14-11-7-9(12)5-6-10(11)13/h5-8H,3-4,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSPAZIVKBYORP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)OC1=C(C=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272512 | |
Record name | Benzenamine, 4-fluoro-2-(1-methylbutoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901272512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-19-2 | |
Record name | Benzenamine, 4-fluoro-2-(1-methylbutoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-fluoro-2-(1-methylbutoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901272512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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